4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid

Descripción

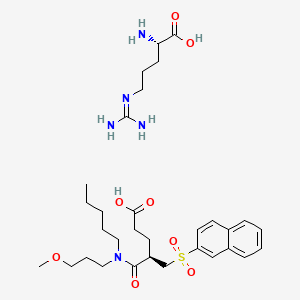

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid (hereafter referred to by its full systematic name) is a synthetic nonpeptide antagonist of neuropeptide receptors. Its structure features a pentanoic acid backbone modified with a carbamoyl group (N-(3-methoxypropyl)-N-pentyl) at position 4 and a 2-naphthylsulfonyl moiety at position 3. Its (S)-arginium salt form, KSG504, has been studied as a monohydrate salt to enhance solubility and bioavailability .

Key structural attributes:

- 2-Naphthylsulfonyl group: Contributes to lipophilicity and π-π stacking interactions with hydrophobic receptor pockets.

- Pentanoic acid core: Serves as a scaffold for functional group attachments, balancing rigidity and flexibility.

Propiedades

Número CAS |

137005-17-5 |

|---|---|

Fórmula molecular |

C31H49N5O8S |

Peso molecular |

651.8 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C25H35NO6S.C6H14N4O2/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23;7-4(5(11)12)2-1-3-10-6(8)9/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t22-;4-/m00/s1 |

Clave InChI |

TXTJVOOURRNANH-QEXBQMGZSA-N |

SMILES |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |

SMILES isomérico |

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(C[C@@H](C(=O)O)N)CN=C(N)N |

SMILES canónico |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-N-(3-methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid KSG 504 KSG-504 L-Arginine, mono((R)-5-((3-methoxypropyl)pentylamino)-4-((2-naphthalenylsulfonyl)methyl)-5-oxopentanoate) |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de KSG-504 involucra varios pasos:

Reacción de 2-naftalenotiol con 2-metilenoglutaronitrilo: Esta reacción es seguida por tratamiento con ácido clorhídrico concentrado y ácido p-toluensulfónico en metanol para obtener ácido racèmico.

Resolución en ácido ®-4-metoxicarbonil-2-(2-naftiltiometil)butírico ópticamente puro: Esto se logra utilizando ®-(+)-alfa-metilbencilamina.

Formación de ®-metil 4-[N-(3-metoxipentil)-N-pentilcarbamoyl]-5-(2-naftiltio)pentanoato: Esto involucra el tratamiento con cloruro de tionilo y N-(3-metoxipentil)-N-pentilamina.

Oxidación y conversión a KSG-504: La oxidación con ácido m-cloroperbenzoico seguida del tratamiento con hidróxido de sodio produce ®-4-[N-(3-metoxipentil)-N-pentilcarbamoyl]-5-(2-naftilsulfonil) pentanoico, que finalmente se convierte en KSG-504 mediante el tratamiento con L-arginina.

Análisis De Reacciones Químicas

KSG-504 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando ácido m-cloroperbenzoico.

Sustitución: La síntesis involucra reacciones de sustitución con cloruro de tionilo y N-(3-metoxipentil)-N-pentilamina.

Hidrólisis: El tratamiento con hidróxido de sodio da como resultado la hidrólisis para formar el producto final.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C25H35N3O6S

- Molecular Weight : 651.8 g/mol

- IUPAC Name : (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid .

Anticancer Activity

Recent studies have indicated that compounds similar to 4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid exhibit significant anticancer properties. Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that it exhibits effective antibacterial and antifungal properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The molecular docking studies suggest that it interacts favorably with bacterial enzymes, enhancing its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

This compound has been explored for its potential as a tachykinin receptor antagonist. This mechanism is relevant in treating inflammatory diseases, pain, and migraine conditions. The compound's ability to modulate neurokinin receptors may provide therapeutic benefits in managing these conditions .

Antioxidant Activity

The antioxidant properties of this compound have also been studied, with findings indicating that it can scavenge free radicals effectively. This activity is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A series of derivatives based on the structure of this compound were synthesized and tested for their anticancer activity against various cell lines. The results showed that specific modifications to the molecular structure enhanced the anticancer efficacy significantly.

Case Study 2: Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of this compound was evaluated against standard antibiotics. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents.

Summary Table of Findings

| Application | Activity Type | Notable Results |

|---|---|---|

| Anticancer | Cell line inhibition | IC50 values between 1.9 - 7.52 μg/mL |

| Antimicrobial | Bacterial/Fungal | Effective against Pseudomonas and Staphylococcus |

| Anti-inflammatory | Tachykinin antagonist | Potential in treating pain and inflammation |

| Antioxidant | Free radical scavenging | Significant inhibition of DPPH radicals |

Mecanismo De Acción

KSG-504 ejerce sus efectos antagonizando los receptores CCK-A. Inhibe la unión de la colecistoquinina a estos receptores, reduciendo así la secreción de enzimas pancreáticas y otros procesos digestivos. Esta inhibición es dependiente de la dosis y se ha demostrado que reduce significativamente la producción de amilasa pancreática y otras secreciones enzimáticas .

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

To contextualize its properties, the compound is compared below with structurally related esters, sulfonamides, and receptor antagonists.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact: The 2-naphthylsulfonyl group in the target compound distinguishes it from simpler esters (e.g., pentanoic acid ethyl ester) and hydroxy derivatives (e.g., compound). This group likely enhances receptor binding specificity compared to non-sulfonylated analogs . Carbamoyl vs. Tetrazole: Unlike ICID6888 and ICID8731, which rely on tetrazole groups for receptor interaction, the target compound uses a carbamoyl group. This may reduce off-target effects but could alter pharmacokinetics .

This highlights a critical gap in risk assessment for sulfonamide-based antagonists .

Actividad Biológica

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid, often referred to as a cholecystokinin (CCK) A receptor antagonist, has garnered attention for its potential therapeutic applications. This compound is characterized by a complex structure that includes a naphthyl sulfonyl moiety, which is critical for its biological activity. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.

- Molecular Formula : C₃₁H₄₃N₃O₄S

- Molecular Weight : 651.8 g/mol .

- Structure : The compound features a carbamoyl group linked to a pentanoic acid backbone, with a methoxypropyl side chain and a naphthyl sulfonyl group.

The primary action of this compound is as an antagonist of the CCK A receptor. CCK receptors are involved in various physiological processes, including digestion and appetite regulation. By inhibiting these receptors, the compound may influence gastrointestinal motility and satiety signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antagonistic activity against CCK A receptors. In vitro evaluations have shown that it effectively inhibits CCK-induced signaling pathways in various cell lines.

- Receptor Binding Affinity : Studies indicate that the compound has a high affinity for CCK A receptors, which suggests its potential as a therapeutic agent in conditions related to dysregulated CCK signaling.

- Functional Assays : In functional assays, the compound has been shown to decrease intracellular calcium levels in response to CCK stimulation, confirming its role as an antagonist .

Case Studies

Several case studies have highlighted the pharmacological effects of this compound:

- Appetite Regulation : In animal models, administration of the compound resulted in reduced food intake, suggesting its potential application in obesity management.

- Gastrointestinal Disorders : The compound has been evaluated for its effects on gastrointestinal motility, with findings indicating that it may alleviate symptoms associated with dyspepsia and other gastrointestinal disorders.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.